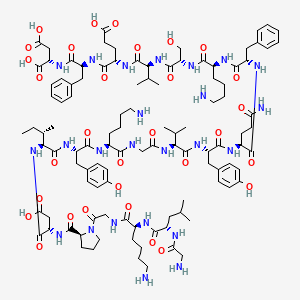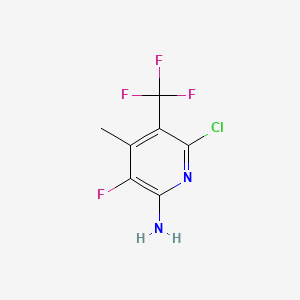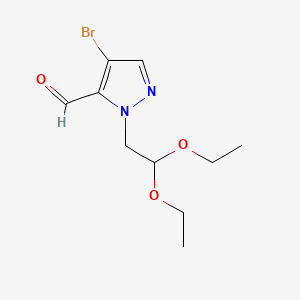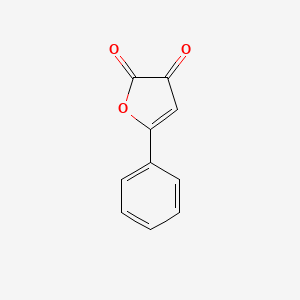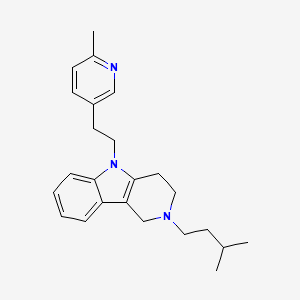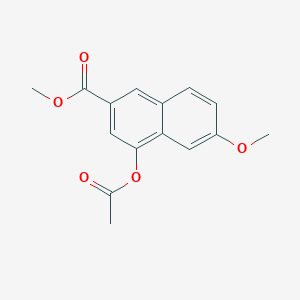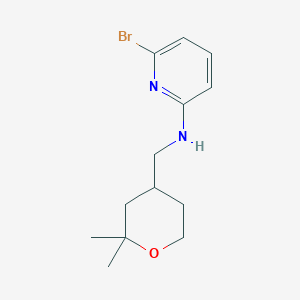
6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine is a synthetic organic compound that features a bromine atom, a pyridine ring, and a tetrahydropyran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromo-2-pyridinecarboxaldehyde and 2,2-dimethyltetrahydro-2H-pyran-4-ylmethanol.
Formation of Intermediate: The aldehyde group of 6-bromo-2-pyridinecarboxaldehyde reacts with the hydroxyl group of 2,2-dimethyltetrahydro-2H-pyran-4-ylmethanol under acidic conditions to form an intermediate.
Amine Introduction: The intermediate is then treated with ammonia or an amine source to introduce the amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, depending on the reagents used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the pyridine ring or the tetrahydropyran moiety.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Wirkmechanismus
The mechanism of action of 6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring and tetrahydropyran moiety can facilitate binding to specific sites, while the bromine atom may participate in halogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: A precursor in the synthesis of the target compound.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Another brominated compound with a tetrahydropyran ring.
6-Bromo-2-pyridinecarbaldehyde: A related compound with similar structural features.
Uniqueness
6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity. The presence of both a bromine atom and a tetrahydropyran moiety distinguishes it from other similar compounds, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.
Eigenschaften
Molekularformel |
C13H19BrN2O |
|---|---|
Molekulargewicht |
299.21 g/mol |
IUPAC-Name |
6-bromo-N-[(2,2-dimethyloxan-4-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C13H19BrN2O/c1-13(2)8-10(6-7-17-13)9-15-12-5-3-4-11(14)16-12/h3-5,10H,6-9H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
YKWCQVXLKYFGFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)CNC2=NC(=CC=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



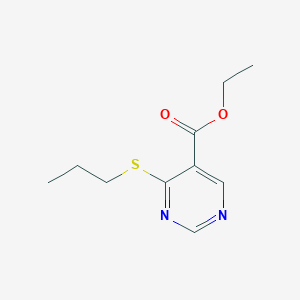
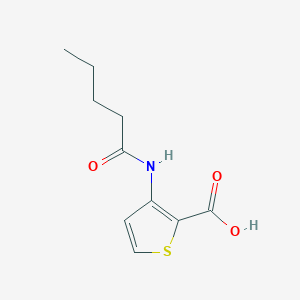

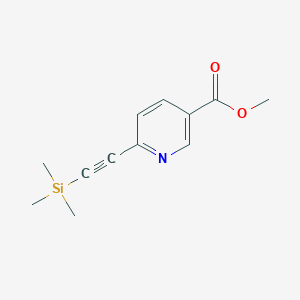
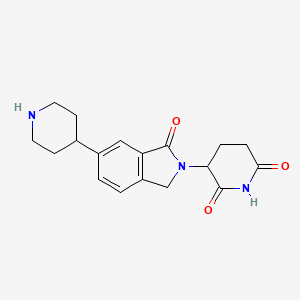
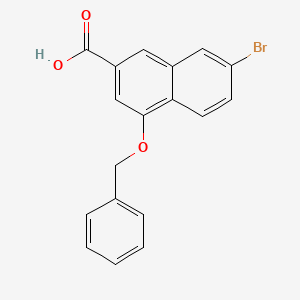
methanone](/img/structure/B13927838.png)
